molecular formula C16H18N2O2 B251818 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide

2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide

Cat. No. B251818
M. Wt: 270.33 g/mol
InChI Key: GANHMGVDJZMTPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPA belongs to a class of compounds known as acetamides and has been studied for its ability to modulate various biological processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide is not completely understood, but it is believed to act on various pathways involved in inflammation and pain. 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines and modulate the activity of enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide in lab experiments is its specificity for certain biological pathways. 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide has been shown to selectively target certain enzymes and receptors involved in inflammation and pain. However, one limitation of using 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide is its potential toxicity at high doses. Careful dosing and monitoring are necessary when using 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide in lab experiments.

Future Directions

Future research on 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide could focus on its potential use in the treatment of other disease conditions such as multiple sclerosis and stroke. Further studies could also investigate the potential synergistic effects of 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide with other drugs or therapies. Additionally, more research is needed to fully understand the mechanism of action of 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide and its potential side effects.

Synthesis Methods

The synthesis of 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide involves the reaction of 2-(3,4-dimethylphenoxy) acetic acid with 3-pyridinecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography to obtain pure 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide has been studied extensively for its potential therapeutic applications in various disease conditions. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.

properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide

InChI

InChI=1S/C16H18N2O2/c1-12-5-6-15(8-13(12)2)20-11-16(19)18-10-14-4-3-7-17-9-14/h3-9H,10-11H2,1-2H3,(H,18,19)

InChI Key

GANHMGVDJZMTPK-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)OCC(=O)NCC2=CN=CC=C2)C

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NCC2=CN=CC=C2)C

Origin of Product

United States

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